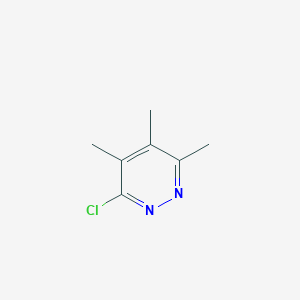

3-Chloro-4,5,6-trimethylpyridazine

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4,5,6-trimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJQLXAFELDPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Chloro 4,5,6 Trimethylpyridazine

De Novo Pyridazine (B1198779) Ring Construction Strategies

The de novo synthesis of the pyridazine ring is a fundamental approach that involves the formation of the heterocyclic core from acyclic precursors. This strategy offers the advantage of building the desired substitution pattern directly into the ring system.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

A cornerstone in the synthesis of pyridazines is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine. nih.govthieme-connect.dechemicalbook.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. For the synthesis of 4,5,6-trimethylpyridazine, the logical 1,4-dicarbonyl precursor would be a trimethyl-substituted 1,4-diketone. The general mechanism involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by cyclization and dehydration to form the pyridazine ring. A common method for pyridazine synthesis involves the reaction of γ-keto acids with hydrazine, which upon cyclization and dehydration yield pyridazinones. iglobaljournal.com

The synthesis of polysubstituted pyridazines can also be achieved from readily accessible unactivated ketones and acylhydrazones through a copper-promoted C(sp³)–C(sp³) coupling followed by a cyclization sequence. rsc.orgnih.gov This one-step approach allows for the formation of diverse substitution patterns on the pyridazine ring.

Optimization of Reaction Conditions for Regioselectivity and Yield

The efficiency and outcome of pyridazine synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of catalyst. For instance, in the synthesis of pyridazine derivatives, microwave-assisted organic synthesis has been shown to offer advantages such as shorter reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net

The regioselectivity of the cyclization reaction is a critical factor, especially when using unsymmetrical 1,4-dicarbonyl precursors. The choice of solvent can significantly influence the reaction pathway. For example, in certain copper-catalyzed cyclizations, the use of acetonitrile (B52724) as a solvent can lead to the formation of 1,6-dihydropyridazines, while employing acetic acid can directly yield the aromatic pyridazine. organic-chemistry.org The development of catalyst-free [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones also provides a highly regioselective and efficient method for constructing pyridazine derivatives under mild conditions. rsc.org

Functionalization Approaches from Pre-existing Pyridazine Scaffolds

An alternative strategy to de novo synthesis is the functionalization of a pre-existing pyridazine ring. This approach is particularly useful when the parent pyridazine scaffold is readily available.

Halogenation Techniques for Pyridazine Nuclei

The introduction of a chlorine atom at the 3-position of a pyridazine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the chlorination of a corresponding pyridazin-3(2H)-one precursor. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or in combination with phosphorus pentachloride (PCl₅). nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net The reaction generally involves heating the pyridazinone with an excess of the chlorinating agent. nih.govresearchgate.net Solvent-free chlorination using equimolar POCl₃ at high temperatures in a sealed reactor has been developed as a more environmentally friendly and scalable method. nih.gov

The regioselectivity of halogenation on the pyridazine ring can be influenced by the existing substituents. For instance, the halogenation of pyridine N-oxides has been shown to be a highly efficient and regioselective method for producing 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov Similarly, regioselective halogenation of activated pyridines can be achieved under mild conditions using N-bromosuccinimide. researchgate.net More advanced methods, such as those utilizing hypervalent iodine(III) reagents in aqueous media, offer an environmentally benign and efficient route for the regioselective C3 halogenation of certain N-heterocycles. nih.govrsc.org

Introduction of Methyl Substituents via Advanced Alkylation Procedures

The introduction of methyl groups onto a pre-existing pyridazine scaffold can be a challenging task due to the electron-deficient nature of the ring system, which makes it less susceptible to direct electrophilic attack. thieme-connect.de However, several advanced alkylation techniques have been developed to overcome this hurdle.

One approach involves the direct C-H activation of the pyridazine ring. Palladium-catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles has been reported, demonstrating the feasibility of functionalizing the pyridazine core. nih.gov Nickel/Lewis acid catalysis has also been employed for the direct C-2 selective alkenylation of pyridines, which could potentially be adapted for the alkylation of pyridazines. elsevierpure.com Furthermore, boryl pincer complexes of iridium have been shown to mediate the C-H activation of pyridines, offering another potential avenue for functionalization. acs.org

Another strategy involves the use of organometallic reagents. While direct alkylation of pyridazines with organolithium reagents can lead to mixtures of regioisomers, it remains a viable method for introducing alkyl groups. nih.gov More controlled methods for the alkylation of pyridines have been developed, such as the use of a blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position, which could potentially be adapted for pyridazine systems. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in heterocyclic chemistry. researchgate.netresearchgate.net This includes the use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation. researchgate.netresearchgate.net

Catalytic methods, particularly those involving C-H activation, are at the forefront of green chemistry as they offer a more atom-economical approach to functionalization by avoiding the need for pre-functionalized substrates. nih.govelsevierpure.comacs.orgacs.orgrsc.org The development of transition-metal-free halogenation and alkylation reactions further contributes to the greening of pyridazine synthesis. rsc.org

Below is a table summarizing various synthetic approaches for pyridazine derivatives, highlighting the diversity of methods available to the synthetic chemist.

| Synthetic Approach | Key Reagents/Conditions | Advantages | Reference(s) |

| De Novo: 1,4-Dicarbonyl Cyclization | 1,4-Diketone, Hydrazine | Direct formation of pyridazine ring | nih.gov, thieme-connect.de, chemicalbook.com |

| De Novo: From Ketones & Acylhydrazones | Unactivated Ketones, Acylhydrazones, Cu-catalyst | One-step, good functional group tolerance | rsc.org, nih.gov |

| Functionalization: Halogenation | Pyridazin-3(2H)-one, POCl₃/PCl₅ | Established and effective method | nih.gov, nih.gov, nih.gov, researchgate.net, researchgate.net, researchgate.net |

| Functionalization: Halogenation (Green) | Pyridazinone, Equimolar POCl₃, Solvent-free | Reduced waste, scalable | nih.gov |

| Functionalization: Halogenation (Advanced) | N-Heterocycle, Hypervalent Iodine(III), Water | Environmentally friendly, mild conditions | nih.gov, rsc.org |

| Functionalization: C-H Alkylation | Pyridine/Pyridazine, Pd or Ni catalyst | Atom-economical, avoids pre-functionalization | nih.gov, elsevierpure.com |

| Green Synthesis: Multicomponent Reaction | Various starting materials, One-pot | Step-economical, reduced waste | researchgate.net, nih.gov |

| Green Synthesis: Microwave-Assisted | Various substrates | Shorter reaction times, improved yields | researchgate.net, nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. georgiasouthern.edu This approach is particularly effective for the synthesis of heterocyclic compounds like pyridazines. The purpose of using microwave energy is to produce biologically active pyridazine compounds through solvent-free methods, which helps shorten reaction times and generate high, efficient yields. georgiasouthern.edu

In the context of pyridazine synthesis, microwave irradiation has been successfully employed in multicomponent reactions. For instance, novel thiazolyl-pyridazinedione derivatives have been prepared through a one-pot, three-component synthesis using a chitosan-based biocatalyst under microwave conditions. nih.gov This method highlights the potential for eco-friendly and efficient production pathways. nih.gov Similarly, the synthesis of various 3,4,6-trisubstituted pyridazine derivatives is pursued using microwave energy to enhance reaction rates. georgiasouthern.edu Research into the synthesis of novel urea (B33335) derivatives containing a 1,2,4-triazolo[4,3-a]pyridine moiety also utilized microwave technology to shorten reaction times and increase yields. tubitak.gov.tr Studies have shown that for certain reactions, microwave heating can dramatically reduce reaction times from hours to minutes while improving yields significantly. tubitak.gov.trnih.gov

| Derivative Class | Reactants | Conditions | Reaction Time | Yield | Reference |

| Thiazolyl-pyridazinediones | Hydrazonoyl chlorides, Ethyl 2-cyano-3-oxobutanoate, Maleic anhydride | Chitosan catalyst, Microwave | 5-8 min | 85-94% | nih.gov |

| 8-chloro- acs.orgtandfonline.comconsensus.apptriazolo[4,3-a]pyridine derivatives | Intermediate compound, Isocyanate | Acetonitrile (solvent), Microwave (120 °C) | 15 min | High | tubitak.gov.tr |

| Quinoline-fused 1,4-benzodiazepines | Substituted 3-bromomethyl-2-chloro-quinolines | Microwave (80 °C) | Not Specified | 92-97% | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Substituted benzylamines and analogues | Ethanolic conditions, Microwave (160 °C) | 55 min | 60-85% | nih.gov |

Flow Chemistry Applications for Scalable Production

Flow chemistry offers a promising avenue for the scalable and safe production of chemical compounds, including active pharmaceutical ingredients (APIs). This technology involves the continuous pumping of reagents through reactors, providing precise control over reaction parameters such as temperature, pressure, and mixing. While specific applications for 3-Chloro-4,5,6-trimethylpyridazine are not detailed in the available literature, the principles have been demonstrated for other complex nitrogen-containing heterocycles. nih.gov

A modular assembly line approach in flow chemistry has been used for the multi-step synthesis of non-steroidal anti-inflammatory drugs and agrochemicals. nih.gov In such a system, each module is dedicated to a specific chemical transformation, such as diazotization, cycloaddition, arylation, or methylation. nih.gov This modularity allows for the streamlined synthesis of complex molecules. For example, the synthesis of pyrazole (B372694) cores via a [3+2] cycloaddition reaction has been successfully implemented in a flow reactor. nih.gov This approach could be adapted for the cyclization step in pyridazine synthesis, where a di-carbonyl compound or its equivalent reacts with a hydrazine derivative. The precise temperature control offered by flow reactors is crucial, as decomposition and side reactions can be minimized, leading to higher yields of the desired product. nih.gov

Catalyst Development for Enhanced Efficiency

Catalysis is central to improving the efficiency and selectivity of pyridazine synthesis. Both metal-based and non-metallic catalysts have been utilized to promote the formation of the pyridazine ring.

Copper(II)-catalyzed aerobic 6-endo-trig cyclizations have been shown to produce 1,6-dihydropyridazines and pyridazines, with the choice of solvent directing the outcome. organic-chemistry.org Another copper-promoted method involves the cyclization of β,γ-unsaturated hydrazones to yield 1,6-dihydropyridazines, which can then be easily oxidized to the corresponding pyridazine. organic-chemistry.org For solvent-free syntheses, potassium hydroxide (B78521) impregnated on alumina (B75360) (KOH-Alumina) has been reported as a recyclable catalyst for the multicomponent synthesis of highly functionalized pyridazines under microwave irradiation. georgiasouthern.edu In related heterocyclic synthesis, which can inform pathways for pyridazines, ytterbium chloride (YbCl₃) has been used as a catalyst in one-pot, three-component domino reactions to create functionalized quinolines under solvent-free and microwave conditions. nih.gov

Purification and Isolation Strategies for Novel Pyridazine Derivatives

The purity of a chemical compound is paramount for its subsequent use, particularly in medicinal chemistry. Therefore, robust purification and isolation strategies are essential. For pyridazine derivatives, a combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques

Chromatography is a cornerstone of purification in organic synthesis. For pyridazine and related nitrogen-containing heterocyclic derivatives, several methods have proven effective.

Flash column chromatography using silica (B1680970) gel is a widely used technique for the purification of pyridazinone derivatives. nih.govnih.gov The choice of solvent system (mobile phase) is critical for achieving good separation. Mixtures of ethyl acetate (B1210297) and hexanes are commonly employed. nih.govresearchgate.net In some cases, more complex solvent systems are required. For the separation of novel pyridine derivatives, pH-zone-refining counter-current chromatography has been successfully used, employing a two-phase solvent system of methyl tert-butyl ether, tetrahydrofuran, and water, with triethylamine (B128534) and hydrochloric acid as a retainer and eluter, respectively. nih.gov This method yielded purities of over 98%. nih.gov

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Class | Reference |

| Flash Chromatography | Silica Gel (230–400 mesh) | Not specified | Pyridazinone derivatives | nih.gov |

| Flash Chromatography | Silica Gel | 10–20% EtOAc/hexanes | Salicylanilide | nih.gov |

| Column Chromatography | Silica Gel | Acetone/hexane (3:2) | Triazolopyridazine derivatives | arkat-usa.org |

| pH-Zone-Refining Counter-Current Chromatography | Not applicable | Methyl tert-butyl ether-tetrahydrofuran-water (4:6:7) with 10 mM triethylamine (retainer) and 10 mM HCl (eluter) | Pyridine derivatives | nih.gov |

Crystallization Protocols for High Purity

Crystallization is a powerful technique for obtaining compounds in a highly pure, solid form. The selection of an appropriate solvent or solvent system is crucial for inducing crystallization and achieving high purity. For pyridazine derivatives, recrystallization from common organic solvents is a frequently cited method.

Ethanol is a widely used solvent for the crystallization of various pyridazine derivatives, yielding pure crystalline solids upon cooling or slow evaporation. researchgate.netmdpi.comnih.gov Other solvents such as dioxane and methanol (B129727) have also been successfully employed. nih.gov In some instances, a specific technique like vapor diffusion, where a less soluble solvent (e.g., diethyl ether) is slowly introduced into a solution of the compound in a more soluble solvent (e.g., DMF), is used to grow high-quality crystals suitable for analysis. acs.org The systematic evaluation of factors like isomerism and steric hindrance plays a role in determining crystal packing, which can be influenced by the choice of crystallization conditions. acs.org

Advanced Structural and Electronic Elucidation of 3 Chloro 4,5,6 Trimethylpyridazine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 3-Chloro-4,5,6-trimethylpyridazine.

Determination of Solid-State Molecular Conformation and Packing

A successful crystallographic analysis would yield a detailed picture of the molecule's conformation in the solid state. Key parameters such as bond lengths, bond angles, and torsion angles would be accurately determined. For this compound, this would definitively establish the planarity of the pyridazine (B1198779) ring and the orientation of the three methyl groups and the chlorine atom relative to the ring.

Furthermore, the analysis would reveal the crystal packing, which is how individual molecules arrange themselves in the crystal lattice. This information is crucial for understanding the physical properties of the solid material. A representative table of crystallographic data that would be generated is shown below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉ClN₂ |

| Formula Weight | 156.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

Analysis of Intermolecular Interactions (e.g., C-H···Cl, π-stacking)

The crystal packing is governed by a network of intermolecular interactions. In the case of this compound, one would anticipate the presence of several types of non-covalent interactions. Weak hydrogen bonds of the C-H···Cl type, involving the methyl protons and the chlorine atom of an adjacent molecule, are likely to be observed.

High-Resolution Multidimensional Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and connectivity of molecules in solution. A comprehensive NMR analysis of this compound would be essential for confirming its identity and understanding its electronic environment.

Comprehensive Proton and Carbon-13 NMR Assignments

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the three methyl groups. Their chemical shifts would be influenced by their position on the pyridazine ring and the presence of the electron-withdrawing chlorine atom.

The ¹³C NMR spectrum would show signals for the four unique carbon atoms of the pyridazine ring and the three methyl carbons. The chemical shift of the carbon atom bonded to the chlorine (C3) would be significantly affected. The expected chemical shifts would be assigned to each specific proton and carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Protons (CH₃) | 2.2 - 2.8 |

| Pyridazine Ring Carbons | 120 - 160 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical and Connectivity Studies

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, although for this compound, with its isolated methyl groups, significant correlations would not be expected unless there is through-space coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for assigning the signals of the methyl groups to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of whether they are connected through bonds. It would be particularly useful for determining the spatial relationship between the different methyl groups.

Solid-State NMR for Amorphous or Microcrystalline Samples

In the event that suitable single crystals for X-ray diffraction cannot be obtained, solid-state NMR (ssNMR) would be an invaluable alternative. This technique can provide structural information on microcrystalline or amorphous powders. By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra in the solid state. These spectra can provide information about the number of crystallographically inequivalent molecules in the unit cell and details about the local environment of each carbon atom.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound. These methods probe the vibrational modes of the molecule, providing insights into its structural arrangement and the chemical bonds present. While specific experimental spectra for this compound are not widely available in public literature, a comprehensive understanding can be derived from the analysis of related pyridazine derivatives and through computational chemistry approaches.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been successfully employed to predict the vibrational frequencies of substituted pyridazines. For instance, studies on compounds like 3-chloro-6-methoxypyridazine (B157567) have shown a good correlation between calculated and experimental spectra, validating the use of computational methods for spectral analysis. nih.gov

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a set of characteristic vibrational modes. These vibrations, which involve the stretching and bending of the ring's C-C, C-N, and N-N bonds, as well as in-plane and out-of-plane ring deformations, serve as a diagnostic marker for this class of compounds.

The table below presents a general overview of the expected characteristic vibrational frequencies for the pyridazine ring, based on literature data for pyridazine and its derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Ring Stretching (ν) | 1600 - 1300 | In-plane stretching of C=N, C=C, C-N, and N-N bonds. |

| Ring Breathing | 950 - 1050 | Symmetric in-plane expansion and contraction of the entire ring. |

| In-plane Ring Bending (δ) | 800 - 1200 | In-plane scissoring and rocking motions of the ring atoms. |

| Out-of-plane Ring Bending (γ) | 650 - 900 | Out-of-plane puckering and torsional modes of the ring. |

This table provides generalized data based on the analysis of various pyridazine derivatives.

The presence of chloro and trimethyl substituents on the pyridazine ring of this compound significantly influences its vibrational spectrum. These substituents introduce new vibrational modes and perturb the existing ring vibrations.

C-Cl Vibrations: The carbon-chlorine bond introduces a stretching vibration (νC-Cl) typically observed in the range of 600-800 cm⁻¹. The exact position depends on the electronic environment. Bending vibrations involving the chlorine atom (δC-Cl) occur at lower frequencies.

Methyl Group Vibrations: The three methyl groups give rise to several characteristic vibrations:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2900-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending (scissoring and rocking) vibrations of the C-H bonds appear in the 1375-1470 cm⁻¹ range.

The electronic effects of the substituents also alter the force constants of the pyridazine ring bonds. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups can cause shifts in the characteristic ring vibration frequencies. Computational studies on similar substituted heterocycles have demonstrated that such substituent effects can be accurately modeled to predict these spectral shifts. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. miamioh.edu

The expected exact mass of the molecular ion of this compound (C₇H₉ClN₂) can be calculated as follows:

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Total Exact Mass | 156.045426 |

The presence of the chlorine atom will also result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), leads to the appearance of two peaks for the molecular ion (M and M+2) with a relative intensity ratio of approximately 3:1. This isotopic signature is a key feature in identifying chlorinated compounds.

Chiroptical Spectroscopy (if relevant to specific derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, in its isolated state, it will not exhibit a Circular Dichroism spectrum.

However, it is noteworthy that achiral molecules can exhibit induced Circular Dichroism when they form complexes with chiral molecules or are placed in a chiral environment. nih.gov For instance, if this compound were to form a host-guest complex with a chiral host molecule, the resulting supramolecular assembly could become chiral and potentially show a CD signal. Such studies would be relevant for investigating non-covalent interactions and the induction of chirality in supramolecular systems involving pyridazine derivatives.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 3-chloro-4,5,6-trimethylpyridazine. These computational techniques allow for the determination of its optimized geometry and electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the geometry and electronic characteristics of molecules. Specifically, the B3LYP functional combined with basis sets like 6-31G(d) or 6-311G(d,p) is commonly employed to calculate the ground-state molecular geometry of similar chlorinated pyridazine (B1198779) derivatives. nih.govsci-hub.se This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. sci-hub.se The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray diffraction. sci-hub.seresearchgate.net

These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons within it. The electronic structure, including the arrangement of molecular orbitals, is also elucidated through DFT, which is crucial for understanding the compound's chemical behavior. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a primary tool, ab initio and semi-empirical methods also offer valuable perspectives on molecular properties. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though they are computationally more demanding. case.eduresearchgate.net Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster for larger molecules. case.edu These methods can be used to calculate a range of molecular properties, including electronic excitation energies and polarizabilities. case.edu For instance, the AM1 semi-empirical method has been used to compute charge distributions for MEP mapping in related heterocyclic systems. nih.gov The choice of method depends on the desired balance between accuracy and computational cost. case.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. mdpi.com

Energy Gap and its Implications for Reactivity and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates higher reactivity and that the molecule is more easily polarizable. irjweb.comresearchgate.net This energy gap is also directly related to the electronic transitions observed in UV-Visible spectroscopy. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comlibretexts.org

Table 1: Frontier Orbital Energies and Related Parameters

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. libretexts.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. wuxiapptec.com |

Spatial Distribution of Electron Density

The spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule. researchgate.netresearchgate.net For pyridazine derivatives, the HOMO is often distributed over the pyridazine ring and its substituents, while the LUMO may be localized on the ring itself. mdpi.com In the case of this compound, the HOMO is likely to be located on the electron-rich trimethyl-substituted pyridazine ring, and the LUMO may be centered on the pyridazine ring, influenced by the electron-withdrawing chlorine atom. This distribution dictates where the molecule is most likely to undergo electrophilic or nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netuni-muenchen.de

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. uni-muenchen.de Conversely, positive potential might be observed around the hydrogen atoms of the methyl groups and potentially near the chlorine atom, indicating sites for nucleophilic attack. researchgate.net The MEP analysis, therefore, complements the HOMO-LUMO analysis by providing a visual representation of the molecule's reactivity landscape. researchgate.netresearchgate.net

Prediction of Nucleophilic and Electrophilic Sites

The reactivity of a molecule is governed by the distribution of its electron density. Theoretical methods such as Density Functional Theory (DFT) can be used to calculate the molecular orbital energies and electron density, allowing for the prediction of sites susceptible to nucleophilic or electrophilic attack.

Nucleophilic Sites: Regions of a molecule that are electron-rich are prone to attack by electrophiles. In this compound, the nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, would be predicted to be primary nucleophilic centers.

Electrophilic Sites: Conversely, electron-deficient areas are targets for nucleophiles. The carbon atom bonded to the electronegative chlorine atom (C3) is expected to be a significant electrophilic site due to the inductive effect of the chlorine. The carbon atoms of the pyridazine ring may also exhibit electrophilic character.

A common method to visualize and quantify this is through the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating high electron density (nucleophilic) and blue areas indicating low electron density (electrophilic).

Assessment of Charge Distribution and Dipole Moments

The arrangement of atoms with varying electronegativities within this compound results in an uneven distribution of charge. This can be quantified through various charge analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations would assign partial charges to each atom, providing a more detailed picture of the molecule's polarity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static. The methyl groups attached to the pyridazine ring can rotate, leading to different spatial arrangements or conformations.

Rotational Barriers and Stable Conformations

Computational methods can be used to explore the potential energy surface of the molecule as the methyl groups are rotated. This analysis would reveal the energy barriers to rotation and identify the most stable, low-energy conformations. It is likely that the stable conformations would involve staggering of the methyl hydrogens with respect to the plane of the pyridazine ring to minimize steric hindrance.

Interconversion Pathways

The potential energy surface also maps out the lowest energy pathways for interconversion between different stable conformations. Understanding these pathways is crucial for comprehending the molecule's dynamic behavior.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Computational NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By performing GIAO calculations, one could predict the ¹H and ¹³C NMR spectra of this compound. These theoretical chemical shifts, when compared to experimental data, can confirm the molecular structure. The calculations would provide specific chemical shift values for each unique carbon and hydrogen atom in the molecule, reflecting their distinct electronic environments.

Simulated Vibrational Spectra for Comparison with Experimental Data

The vibrational spectrum of a molecule is a unique fingerprint, providing insight into its structure and bonding. Computational chemistry offers powerful tools to simulate these spectra, which can then be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy. This comparison is crucial for the accurate assignment of vibrational modes to specific molecular motions.

For this compound, a theoretical vibrational analysis would typically be performed using Density Functional Theory (DFT). The process would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule, its equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. A common and effective method for this is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p).

Frequency Calculations: Once the geometry is optimized, the vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The output provides a list of vibrational frequencies and their corresponding normal modes, which describe the collective atomic motions for each frequency.

Spectral Simulation: The calculated frequencies and their intensities (IR intensities and Raman activities) are then used to generate a simulated spectrum. This is typically done by fitting the data to a broadening function, such as a Lorentzian or Gaussian function, to produce a spectrum that visually resembles an experimental one.

A comparison of the simulated spectrum with an experimental spectrum of this compound would allow for a detailed assignment of the observed spectral bands. For instance, the characteristic stretching and bending vibrations of the pyridazine ring, the C-Cl bond, and the methyl groups could be precisely identified. Any discrepancies between the simulated and experimental spectra can often be accounted for by factors such as solvent effects or anharmonicity, which can be addressed with more advanced computational models.

Hypothetical Data Table for Simulated Vibrational Frequencies

While no specific data exists for this compound, a typical output from a DFT calculation would resemble the following hypothetical table. The assignments are based on general knowledge of the vibrational modes of similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C-H Stretch (Methyl) | 2950-3050 | Medium | Strong |

| C=N Stretch (Ring) | 1550-1650 | Strong | Medium |

| C-C Stretch (Ring) | 1400-1500 | Medium | Medium |

| CH₃ Bending | 1350-1450 | Strong | Medium |

| C-Cl Stretch | 600-800 | Strong | Strong |

| Ring Deformation | 400-600 | Medium | Weak |

Advanced Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, which is not accessible through static computational models.

Study of Dynamic Behavior in Solution or Condensed Phases

For this compound, MD simulations would be invaluable for understanding its behavior in a realistic chemical environment, such as in a solvent or in its liquid or solid state. The key steps in performing such a simulation include:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, ethanol, or a non-polar solvent) to mimic a solution. For a condensed phase simulation, the box would be filled with molecules of the compound itself.

Force Field Selection: A force field is chosen to describe the potential energy of the system. The force field consists of a set of equations and parameters that define the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions.

Simulation Run: The simulation proceeds by integrating Newton's equations of motion for each atom in the system over a series of small time steps. This generates a trajectory that describes the position and velocity of each atom over time.

Analysis: The resulting trajectory is then analyzed to extract various properties of interest. For this compound in solution, this could include:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. This can be quantified using radial distribution functions.

Hydrogen Bonding Dynamics: If a protic solvent is used, the formation and breaking of hydrogen bonds between the solvent and the nitrogen atoms of the pyridazine ring can be studied.

Rotational and Translational Diffusion: How the molecule moves and tumbles within the solvent.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the methyl groups.

In the condensed phase, MD simulations could be used to predict properties such as density, viscosity, and the structure of the liquid or solid state.

Hypothetical Data Table for Molecular Dynamics Simulation Parameters

A typical set of parameters for an MD simulation of this compound in a solvent like water would be as follows:

| Parameter | Value/Description |

| Force Field | OPLS-AA or a similar general force field |

| Solvent | TIP3P Water |

| System Size | 1 molecule of solute, ~2000 solvent molecules |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Reactivity Profiles and Mechanistic Studies of 3 Chloro 4,5,6 Trimethylpyridazine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for 3-chloro-4,5,6-trimethylpyridazine, primarily occurring at the electron-deficient carbon atom bonded to the chlorine.

Direct Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The this compound molecule readily undergoes direct nucleophilic aromatic substitution (SNAr) reactions at the C-3 position. This reactivity is attributed to the electron-deficient nature of the pyridazine (B1198779) ring, which is further enhanced by the electronegative chlorine atom. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of substituted pyridazine derivatives. These reactions are typically promoted by the use of a base in a suitable solvent. For instance, N-arylation of indoles and carbazoles can be achieved through SNAr reactions with chloroarenes in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com The reactivity of the C-Cl bond in such substitutions can be influenced by the presence of other functional groups on the aromatic ring. mdpi.com

Regioselectivity and Scope of Nucleophilic Attack

The regioselectivity of nucleophilic attack on substituted pyridazines is a critical aspect of their chemistry. In this compound, the primary site of nucleophilic attack is overwhelmingly the C-3 position, leading to the displacement of the chloro group. This is due to the combined electron-withdrawing effects of the two adjacent nitrogen atoms and the chlorine atom itself, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction.

The scope of nucleophiles that can participate in these reactions is broad and includes amines, alkoxides, and thiolates, among others. The choice of nucleophile and reaction conditions allows for the synthesis of a wide array of functionalized pyridazines.

Mechanistic Investigations (e.g., Meisenheimer complex formation)

The mechanism of SNAr reactions on electron-deficient aromatic and heteroaromatic systems often proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com In the case of this compound, the attack of a nucleophile at the C-3 position would lead to the formation of a tetrahedral intermediate, a type of Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyridazine ring. wikipedia.org Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final substitution product.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent in this compound also serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valuable for the synthesis of biaryl compounds and other conjugated systems. libretexts.org this compound can act as the halide partner in Suzuki-Miyaura couplings, allowing for the introduction of various aryl and vinyl groups at the 3-position. The success of these couplings often depends on the choice of catalyst, ligands, base, and solvent system to achieve high yields and selectivity. libretexts.orgrsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Pd-CataCXiumA-G3 | TMSOK | Toluene/Trimethyl Borate | 2-(4-(4-fluorophenyl)phenyl)-1,3,4-oxadiazole |

This table presents generalized examples of Suzuki-Miyaura reactions and does not represent specific reactions performed with this compound but rather illustrates the components of such a reaction.

Sonogashira, Stille, and Heck Reactions for Alkynylation and Arylation

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 3-position of the pyridazine ring.

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org This method offers another route for C-C bond formation, enabling the introduction of a wide range of organic groups. wikipedia.org

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction would result in the vinylation of the 3-position of the pyridazine ring.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | C(sp)-C(sp2) |

| Stille | Organotin Compound | Organic Halide/Triflate | Pd catalyst | C-C |

This table provides a general overview of the Sonogashira, Stille, and Heck reactions and their components.

Cycloaddition Reactions

Regioselectivity of Cycloaddition Products

Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are fundamental to the synthesis of various heterocyclic compounds. In the context of this compound, the pyridazine ring can act as a diene or a dienophile, and its electronic properties, influenced by the chloro and trimethyl substituents, will govern the regioselectivity of the resulting products.

The electron-withdrawing nature of the chlorine atom at the 3-position and the nitrogen atoms in the pyridazine ring make it an electron-deficient system. This electronic characteristic is a key determinant in its cycloaddition reactions. For instance, in a [3+2] cycloaddition with a dipole, the regioselectivity is dictated by the electronic and steric interplay between the reactants. Theoretical studies on similar systems, like the [3+2] cycloaddition of nitrones to dipolarophiles, have shown that the reaction proceeds through stereo- and regioisomeric pathways. nih.gov The thermodynamic stability of the resulting cycloadducts often determines the observed regioselectivity. nih.gov

Computational studies using Density Functional Theory (DFT) on related pyridazine systems have been instrumental in predicting the regioselectivity of cycloaddition products. These studies often analyze the frontier molecular orbitals (HOMO-LUMO) of the reactants to predict the most favorable interactions.

Table 1: Illustrative Regioselectivity in a [3+2] Cycloaddition Reaction of a Substituted Pyridazine

| Reactant A (Dipole) | Reactant B (Dipolarophile) | Possible Regioisomers | Predicted Major Regioisomer | Theoretical Method |

| Phenyl Azide | 3-Chloropyridazine (B74176) | 1,2,3-Triazolo[4,5-c]pyridazine | 1,2,3-Triazolo[4,5-c]pyridazine | DFT (B3LYP/6-31G) |

| Nitrile Oxide | 3-Chloropyridazine | Isoxazolo[4,5-c]pyridazine | Isoxazolo[4,5-c]pyridazine | DFT (B3LYP/6-31G) |

Note: This table is illustrative and based on general principles of cycloaddition reactions involving substituted pyridazines. Specific experimental data for this compound is not available.

Radical Reactions

The presence of the chloro substituent and the aromatic pyridazine ring suggests that this compound can participate in radical reactions, either through photoinduction or by reacting with radical species.

Photoinduced Transformations

Photochemical reactions of chloro-heteroaromatic compounds often involve the homolytic cleavage of the carbon-chlorine bond to generate a heteroaryl radical. The photolysis of chlorinated pyridazines has been reported, although detailed mechanistic studies on trimethyl-substituted derivatives are scarce. These reactions can lead to a variety of products, including dehalogenated pyridazines, biaryls, or products resulting from solvent incorporation. The specific outcome of the photoreaction would depend on the solvent, the presence of radical scavengers, and the wavelength of light used.

Photochemical reactions can also proceed without direct cleavage of the C-Cl bond, especially in the presence of photosensitizers and oxygen. researchgate.net These reactions can involve the formation of singlet oxygen, which can then react with the pyridazine ring. researchgate.net

Reactivity with Radical Species

This compound is expected to react with various radical species. Studies on the reaction of substituted pyridines with sulfate (B86663) radicals (SO₄⁻•) have shown that the rate of reaction is influenced by the nature and position of the substituents on the ring. The reaction typically proceeds via the formation of a radical adduct. For this compound, a radical species could add to the pyridazine ring, with the position of attack being influenced by the electronic and steric effects of the chloro and trimethyl groups.

Table 2: Illustrative Rate Constants for the Reaction of Substituted Heterocycles with Sulfate Radicals

| Heterocycle | Substituent | Rate Constant (M⁻¹s⁻¹) |

| Pyridine (B92270) | H | 1.2 x 10⁹ |

| 3-Chloropyridine | 3-Cl | 8.5 x 10⁸ |

| 3-Methylpyridine | 3-CH₃ | 2.5 x 10⁹ |

Note: This table presents representative data for substituted pyridines to illustrate the effect of substituents on radical reactivity. Data for this compound is not available.

Detailed Mechanistic Investigations using Experimental and Computational Methods

A thorough understanding of the reaction mechanisms of this compound requires a combination of experimental techniques and computational modeling.

Reaction Kinetics and Thermodynamics

Computational chemistry offers a powerful tool to complement experimental findings. DFT calculations can be used to determine the energies of reactants, products, intermediates, and transition states, thereby providing a theoretical basis for the observed kinetics and thermodynamics. nih.gov

Transition State Characterization (IRC calculations)

The characterization of transition states is paramount to understanding a reaction mechanism. Computationally, this is achieved by locating the first-order saddle point on the potential energy surface corresponding to the transition state. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state connects the reactants and products. researchgate.net

IRC calculations provide a detailed picture of the reaction pathway, showing the geometric and energetic changes that occur as the reaction progresses. researchgate.net This level of detail can reveal whether bond formation and breaking events are synchronous or asynchronous, and can help to identify any short-lived intermediates along the reaction coordinate. For a cycloaddition reaction of this compound, IRC calculations could elucidate the concerted or stepwise nature of the ring formation. researchgate.net

Table 3: Illustrative Computational Data for a Diels-Alder Reaction of a Pyridazine Derivative

| Computational Method | Parameter | Reactants | Transition State | Products |

| DFT (B3LYP/6-311+G(d,p)) | Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance 1 (Å) | - | 2.15 | 1.54 | |

| Key Bond Distance 2 (Å) | - | 2.21 | 1.55 | |

| IRC Calculation | Path Confirmation | - | Connects Reactants and Products | - |

Note: This table provides an illustrative example of the type of data obtained from computational studies on cycloaddition reactions of pyridazine-like structures. Specific data for this compound is not available.

Lack of Published Research Hinders Analysis of Solvation Effects on this compound Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the reactivity and reaction mechanisms of the chemical compound this compound, particularly concerning the influence of solvents. Despite extensive searches of chemical databases and scholarly articles, no specific experimental or computational studies detailing the solvation effects on the reaction mechanisms of this compound could be identified.

The investigation into the reactivity of chemical compounds and the role of solvents is a cornerstone of physical organic chemistry. Solvents can profoundly influence reaction rates and even alter mechanistic pathways by stabilizing or destabilizing reactants, transition states, and products. Factors such as solvent polarity, proticity, and polarizability play crucial roles in these interactions. For instance, polar protic solvents are known to be effective at solvating both cations and anions and can participate in hydrogen bonding, which can significantly impact reactions involving charged intermediates, such as in SN1 type mechanisms. Conversely, polar aprotic solvents, while still possessing significant dipole moments, lack the ability to donate hydrogen bonds and can preferentially solvate cations, often leading to enhanced nucleophilicity of anionic reagents and favoring SN2 pathways.

In the context of heteroaromatic compounds like pyridazines, the lone pairs on the nitrogen atoms and the presence of electron-withdrawing or -donating substituents can lead to complex reactivity patterns. The chlorine atom in the 3-position of the pyridazine ring is expected to be susceptible to nucleophilic substitution. The mechanism of such a substitution could, in principle, proceed through various pathways, including a direct displacement (SNAr), an elimination-addition sequence involving a hetaryne intermediate, or a ring-opening/ring-closing mechanism. The preferred pathway would likely be highly dependent on the nature of the nucleophile, the reaction conditions, and, critically, the solvent system employed.

A systematic study of the kinetics of nucleophilic substitution on this compound in a range of solvents with varying properties would be necessary to elucidate these mechanistic details. Such a study would involve measuring reaction rates and determining activation parameters (enthalpy and entropy of activation) in different solvent environments. This data could then be correlated with solvent parameters (e.g., dielectric constant, Dimroth-Reichardt ET(30) values) to provide quantitative insights into the role of the solvent.

Unfortunately, the absence of such fundamental research for this compound means that any discussion of its reactivity profile and the associated solvation effects would be purely speculative. Without experimental data, it is impossible to construct the detailed, informative, and scientifically accurate content, including data tables and specific research findings, as requested. The scientific community has not yet directed its attention to this particular substituted pyridazine, leaving its chemical behavior in different solvent environments an open area for future investigation.

Derivatization Chemistry and Applications As Building Blocks in Advanced Materials

Synthesis of Novel Polyfunctionalized Pyridazine (B1198779) Derivatives

The derivatization of 3-chloro-4,5,6-trimethylpyridazine is primarily centered on the reactivity of the C-Cl bond. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the chlorine atom for both nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a gateway to extensive chemical diversity. mdpi.com

The chloro substituent at the 3-position is a key handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr). This reaction allows for the direct displacement of the chloride ion by a range of nucleophiles, leading to the formation of new C-O, C-N, and C-S bonds. For instance, reaction with thiourea (B124793) can be used to generate the corresponding pyridazinethione, a valuable intermediate for further functionalization. rsc.org The general reactivity of chloropyridazines suggests that this compound can be readily converted into amino-, alkoxy-, and thioether-substituted derivatives.

The table below illustrates the potential for diversification through nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Ammonia, Alkylamines, Anilines | 3-Aminopyridazines |

| Alkoxide | Sodium Methoxide | 3-Methoxypyridazines |

| Thiolate | Sodium Thiophenolate | 3-Thioetherpyridazines |

| Hydrazine (B178648) | Hydrazine Hydrate | 3-Hydrazinylpyridazines |

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural complexity of the pyridazine core. The Suzuki-Miyaura cross-coupling is particularly effective for this purpose, allowing the linkage of aryl or heteroaryl groups to the pyridazine ring. rsc.org The electron-deficient character of the pyridazine heterocycle facilitates the crucial oxidative addition step of palladium into the C-Cl bond, often without the need for specialized or expensive ligands. rsc.org

By reacting this compound with various boronic acids in the presence of a palladium catalyst and a base, a wide array of 3-aryl- or 3-heteroaryl-4,5,6-trimethylpyridazines can be synthesized. This approach is modular, as the properties of the final compound can be fine-tuned by selecting the appropriate boronic acid. The concept of sequential coupling allows for the construction of highly substituted systems in a controlled, stepwise manner. mdpi.comnih.gov

| Boronic Acid Partner | Product Type | Potential Application |

|---|---|---|

| Phenylboronic acid | 3-Phenyl-4,5,6-trimethylpyridazine | Organic electronics precursor |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4,5,6-trimethylpyridazine | Fluorescent material building block |

| Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-4,5,6-trimethylpyridazine | Conjugated polymer component |

| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-4,5,6-trimethylpyridazine | Ligand for coordination chemistry |

Applications as Ligands in Coordination Chemistry

The pyridazine ring, with its two adjacent nitrogen atoms, is an excellent building block for the construction of ligands for metal complexes. These nitrogen atoms act as Lewis basic sites, capable of coordinating to a wide range of transition metals. Substituted pyridazines have been successfully employed as ligands in the formation of both homoleptic and heteroleptic complexes with metals such as Ruthenium(II) and Silver(I). rsc.orgrsc.org

Metal complexes incorporating this compound can be synthesized by reacting the ligand with a suitable metal precursor. Typically, this involves mixing the pyridazine derivative with a metal salt, such as a metal halide or acetate (B1210297), in an appropriate solvent. The trimethyl groups on the pyridazine ring exert significant steric influence, which can direct the geometry of the resulting complex and control the number of ligands that coordinate to the metal center. The electronic properties of the ligand, modulated by the electron-withdrawing chloro group and electron-donating methyl groups, also play a critical role in the stability and reactivity of the final metal-pyridazine complex. nih.gov

Pyridazine-based ligands can adopt several coordination modes. While some can act as bidentate chelating or bridging ligands, this compound is most likely to coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms, owing to the substitution pattern. researchgate.net The choice of which nitrogen atom coordinates can be influenced by steric hindrance from the adjacent methyl group and the electronic effect of the chloro group.

The ligand field effects of this compound are a direct consequence of its electronic nature. The pyridazine ring itself is an electron-accepting system. rsc.org The basicity of the nitrogen atoms, and thus the ligand's donor strength, is finely tuned by its substituents. This basicity correlates with the resulting complex's physicochemical properties, such as its redox potentials and spectroscopic characteristics. nih.govacs.org The combination of electron-donating methyl groups and an electron-withdrawing chloro group creates a unique electronic profile that influences the d-orbital splitting of the coordinated metal ion.

| Coordination Mode | Description | Relevance to Target Compound |

|---|---|---|

| Monodentate (η¹) | Coordination through a single nitrogen atom. | Most probable mode for this compound. |

| Bidentate Bridging (μ-N,N') | The two nitrogen atoms bridge two different metal centers. | Possible in forming polynuclear complexes. |

| Bidentate Chelating | Both nitrogen atoms coordinate to the same metal center. | Unlikely due to the small bite angle of the adjacent nitrogens. |

Incorporation into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from molecular building blocks. The pyridazine heterocycle is a particularly interesting component for supramolecular design due to its distinct physicochemical properties. nih.gov

The structure of this compound contains all the necessary features to act as a valuable tecton in crystal engineering. The aromatic ring system has a high dipole moment and is capable of participating in π-π stacking interactions, which are crucial for organizing molecules in the solid state. nih.govresearchgate.net Furthermore, the two adjacent nitrogen atoms are effective hydrogen-bond acceptors. This dual H-bonding capacity is a unique characteristic among azines and can be used to form robust and directional interactions with H-bond donor molecules, guiding the formation of specific supramolecular architectures like tapes or helices. mdpi.comnih.govnih.govresearchgate.net Research on related pyridine-pyridazine oligomers has demonstrated their ability to self-assemble into nanochannels through intermolecular π-stacking, highlighting the potential of the pyridazine core in creating functional supramolecular materials. rsc.org The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—allows for the rational design of crystalline solids with predictable structures and properties.

No Publicly Available Research on the Application of this compound in Advanced Materials and Organic Electronics

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the use of This compound in the specific fields of advanced materials and organic electronics as outlined in the requested article structure. This includes its application in self-assembly strategies, supramolecular chemistry, or as a component in organic electronic devices.

While the parent compound, pyridazine, and its various derivatives are subjects of extensive research in materials science, specific studies on the derivatization and application of this compound for these purposes could not be located. The pyridazine structure is known to be a valuable pharmacophore and a building block in medicinal chemistry, with numerous derivatives synthesized for biological evaluation. Similarly, the broader class of pyridazine- and pyrazine-containing compounds has been investigated for roles in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors due to their electronic properties.

However, the specific substitution pattern of a chloro group and three methyl groups on the pyridazine ring, as in this compound, does not appear in published studies related to the design of conjugated polymers, self-assembling systems, or as functional components in organic electronic devices. Chemical suppliers list the compound or its isomers, such as 3-chloro-6-methylpyridazine (B130396) and 3-chloro-4-methylpyridazine, indicating its existence and availability as a potential chemical intermediate. sigmaaldrich.comsigmaaldrich.com Nevertheless, the scientific literature does not yet contain reports of its successful derivatization or incorporation into the advanced materials specified.

Consequently, it is not possible to provide a scientifically accurate article on the following topics for this compound based on current knowledge:

Utilization in Organic Electronics and Advanced Materials

Role as Electron-Transporting or Hole-Blocking Components

Further research and publication in the field would be required to elaborate on these specific applications for this compound.

Limited Public Data on this compound as a Heterocyclic Precursor

Information on related, but structurally distinct, chloropyridazine derivatives offers some insight into the potential reactivity of the target compound. For instance, studies on compounds such as 3-chloro-6-methylpyridazine, 3-chloro-4-methyl-6-phenylpyridazine, and 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (B1296413) demonstrate the utility of the chloro-substituent as a leaving group for nucleophilic substitution reactions. These reactions are fundamental in building more complex molecular architectures.

In principle, the chlorine atom at the 3-position of the pyridazine ring in this compound would be susceptible to displacement by various nucleophiles, a common strategy for introducing new functional groups and for constructing fused heterocyclic systems. The trimethyl substitution pattern would influence the reactivity of the pyridazine ring through electronic and steric effects. However, without specific experimental data, any discussion on its role as a precursor for complex heterocyclic scaffolds remains speculative.

The absence of dedicated research on this compound for this application suggests that it may not be a commonly utilized building block, or that research involving this specific compound has not been published in widely accessible forums. Further investigation into proprietary databases or unpublished research may be required to uncover specific derivatization chemistry for this compound.

Future Research Directions and Unexplored Avenues

Discovery of Novel and More Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-Chloro-4,5,6-trimethylpyridazine, future efforts will likely concentrate on innovative strategies that minimize waste, reduce energy consumption, and utilize readily available starting materials.

Catalytic C-H Functionalization Strategies

Direct C-H functionalization represents a powerful and atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. Research in this area would focus on the development of selective catalysts that can directly activate the C-H bonds of the methyl groups on the pyridazine (B1198779) ring. This would bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The goal is to achieve regioselective functionalization, allowing for precise modification of the molecule at desired positions.

Electrosynthesis and Photoredox Catalysis for Derivatization

Electrosynthesis and photoredox catalysis are emerging as powerful tools for sustainable chemistry. These methods utilize electricity or light, respectively, to drive chemical reactions, often under mild conditions. For this compound, these techniques could be employed for a variety of transformations, including cross-coupling reactions to introduce new substituents at the chloro position or modifications of the methyl groups. The mild reaction conditions offered by these methods can lead to improved functional group tolerance and higher yields.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound can provide invaluable insights. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can track the consumption of reactants and the formation of intermediates and products as the reaction progresses. This data allows for the precise determination of reaction endpoints, the identification of transient species, and the optimization of reaction parameters like temperature and catalyst loading.

High-Throughput Screening for Novel Reactivity Modes

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or a library of potential reactants. By employing HTS, researchers can quickly discover new reactivity modes for this compound. This could involve screening various catalysts, solvents, and reaction partners to uncover previously unknown transformations. The data generated from HTS can accelerate the discovery of novel derivatives with potentially interesting biological or material properties.

Integration with Machine Learning for Synthetic Route Prediction and Optimization

The intersection of chemistry and artificial intelligence is a rapidly growing field. Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations and to suggest optimal synthetic routes. For this compound, ML models could be used to predict the most efficient way to synthesize a desired derivative, saving significant time and resources in the laboratory. These predictive models can also help in identifying the most influential reaction parameters for optimization.

Exploration of Pyridazine-Based Frameworks for Non-Linear Optics (NLO)

The pyridazine ring, with its electron-deficient nature, is an interesting scaffold for the design of materials with non-linear optical (NLO) properties. NLO materials are crucial for a range of technologies, including telecommunications and optical computing. Future research could explore the synthesis of novel chromophores based on the this compound framework. By strategically adding electron-donating and electron-withdrawing groups to the pyridazine core, it may be possible to create molecules with large second-order NLO responses. The inherent asymmetry and polarization of the pyridazine ring make it a promising candidate for this area of materials science.

Design of Smart Materials Utilizing Pyridazine Derivatives

The development of "smart" materials, which respond to external stimuli with a change in their physical or chemical properties, represents a frontier in materials science. The pyridazine heterocycle possesses intrinsic characteristics that make it an attractive building block for such materials. Research into the potential of this compound and related structures in this domain is a promising future direction.

Pyridazine derivatives are characterized by a significant dipole moment and the ability to participate in π-π stacking interactions due to their planar molecular configuration. rsc.orgnih.gov These features are fundamental to creating materials with tunable electronic and optical properties. For instance, the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent in this compound, combined with the electron-donating methyl groups, creates a unique electronic environment. This environment could be harnessed for the design of:

Molecular Sensors: The pyridazine nitrogens can act as hydrogen bond acceptors or metal coordination sites. nih.gov Changes in the local environment, such as pH or the presence of specific metal ions, could perturb the electronic structure of the molecule, leading to a detectable change in fluorescence or absorbance. The specific substitution pattern of this compound could be tailored to achieve selectivity for particular analytes.

Organic Semiconductors: Aromatic heterocyclic compounds are actively being investigated for their potential as organic semiconductors. liberty.edu The planarity of the pyridazine ring facilitates ordered packing in the solid state, which is crucial for efficient charge transport. rsc.org Research focused on synthesizing and characterizing polymers or crystalline materials incorporating the this compound unit could lead to new semiconducting materials for applications in optoelectronics. liberty.edu

Stimuli-Responsive Polymers: By incorporating pyridazine derivatives into polymer chains, it may be possible to create materials that change their conformation or solubility in response to stimuli like light, temperature, or electric fields. The dipole moment of the pyridazine unit could be exploited to create polymers that respond to electrical fields, while photochemical reactivity could be introduced for light-responsive systems.

The table below summarizes key properties of pyridazine derivatives that are advantageous for the development of smart materials.

| Property | Relevance to Smart Materials |

| High Dipole Moment | Influences molecular self-assembly, solubility, and response to electric fields. nih.gov |

| Planar Structure | Promotes efficient π-π stacking, crucial for charge transport in organic semiconductors. rsc.org |

| Nitrogen Heteroatoms | Act as sites for hydrogen bonding and metal coordination, enabling sensor applications. nih.gov |

| Tunable Electronics | Substitution patterns allow for fine-tuning of HOMO/LUMO energy levels and optical properties. researchgate.net |

Future work in this area would involve the synthesis of functionalized monomers based on this compound, their polymerization, and the comprehensive characterization of the resulting materials' responses to various external stimuli.

Comprehensive Theoretical Mapping of Pyridazine Reaction Space